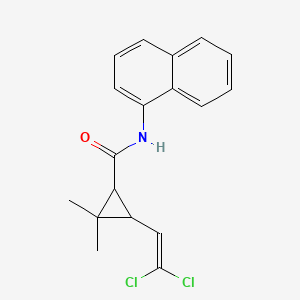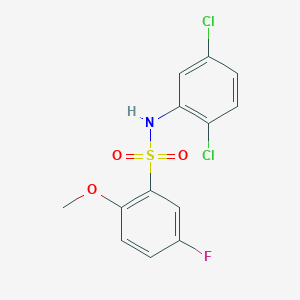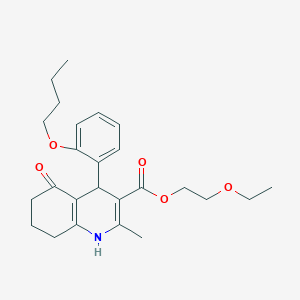
3-(2,2-dichlorovinyl)-2,2-dimethyl-N-1-naphthylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar cyclopropanecarboxamide derivatives involves multiple steps, including acylation, amidation, and specific reactions tailored to introduce various substituents into the cyclopropane ring. For example, a method for the synthesis of related compounds involves the addition of carbon tetrachloride to ethyl 3,3-dimethyl-4-pentenoate, followed by a series of reactions leading to the target compound. These processes highlight the complexity and the need for precision in synthesizing such molecules (Nakada et al., 1979).
Molecular Structure Analysis
Molecular structure determination often employs techniques such as X-ray diffraction analysis. Studies on similar compounds have detailed the geometric and stereochemical aspects, highlighting the importance of isomerism and its impact on the compound's properties and potential applications. The dihedral angles between different molecular planes and the specific spatial arrangement of substituents are crucial for understanding the compound's reactivity and interactions (Liu & Yan, 2008).
Chemical Reactions and Properties
The reactivity of such compounds is significantly influenced by the presence of the dichlorovinyl group and the cyclopropane ring. These structures can undergo various chemical reactions, including hydrolysis, dehydrohalogenation, and reactions with nucleophiles, which are critical for further functionalization or for the synthesis of more complex derivatives (Guo Wen-long, 2006).
Physical Properties Analysis
The physical properties, including melting points, solubility in different solvents, and crystalline structure, are pivotal for understanding the compound's behavior in different environments and for its application in formulation development. The crystallographic studies provide insights into the molecular packing, hydrogen bonding patterns, and overall stability of the compound (Dongqing Liu & Fan-yong Yan, 2008).
properties
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-naphthalen-1-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-18(2)13(10-15(19)20)16(18)17(22)21-14-9-5-7-11-6-3-4-8-12(11)14/h3-10,13,16H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRMTRZXDADKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=CC3=CC=CC=C32)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5014511.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5014530.png)
![1,2,2-trimethyl-3-{[(2-methylphenyl)amino]carbonyl}cyclopentanecarboxylic acid](/img/structure/B5014535.png)
![N-(4-chlorophenyl)-7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5014541.png)
![2-acetyl-7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5014545.png)
![3-{2-[2-(4-bromophenoxy)ethoxy]phenyl}-2-cyanoacrylamide](/img/structure/B5014547.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5014548.png)
![3,6-dichloro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5014551.png)

![N-benzyl-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5014564.png)

![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5014572.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5014580.png)
![2-(4-chlorophenyl)-1-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-3-methyl-1H-3,1-benzimidazol-3-ium chloride](/img/structure/B5014593.png)